molecular formula C8H14O2S2 B1663570 Thioctic acid CAS No. 1077-28-7

Thioctic acid

Cat. No.: B1663570
CAS No.: 1077-28-7
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-UHFFFAOYSA-N
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Description

Thioctic acid, also known as alpha-lipoic acid, is an organosulfur compound derived from octanoic acid. It is a naturally occurring compound found in plants, animals, and humans. This compound is known for its potent antioxidant properties and plays a crucial role in mitochondrial bioenergetic reactions. It is essential for aerobic metabolism and is available as a dietary supplement or pharmaceutical drug in some countries .

Mechanism of Action

Thioctic acid, also known as α-lipoic acid (ALA), is an organosulfur compound derived from caprylic acid (octanoic acid) . It has various properties, including antioxidant potential, and is widely used as a dietary supplement or pharmaceutical drug .

Target of Action

This compound primarily targets enzymes or classes of enzymes: pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, the glycine cleavage system, branched-chain alpha-keto acid dehydrogenase, and the α-oxo (keto)adipate dehydrogenase . These enzymes play crucial roles in various biochemical pathways, including the citric acid cycle . HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 are also targets of the reduced form of this compound .

Mode of Action

This compound acts as an antioxidant, protecting cells from damage . It improves blood flow to peripheral nerves, easing painful symptoms, and increases nerve conduction velocity . It is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms .

Biochemical Pathways

This compound is a cofactor for several enzymes, playing a critical role in the citric acid cycle . It is involved in the oxidative decarboxylation of keto acids . It also regulates glycine concentrations through the glycine cleavage system .

Pharmacokinetics

This compound is quickly absorbed from the gastrointestinal tract . . Data suggests that this compound has a short half-life and bioavailability (about 30%) triggered by its hepatic degradation, reduced solubility, and instability in the stomach . The use of various innovative formulations has greatly improved this compound’s bioavailability .

Result of Action

This compound demonstrates promise in alleviating symptoms of diabetic neuropathy, a common complication of diabetes . By combating lipid peroxidation and inhibiting aldose reductase, this compound offers a multi-faceted approach to diabetes management . It also has the potential to treat neurodegenerative disorders .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, light-dependent decomposition of this compound can lead to the formation of H2S, a signal molecule that plays an important role in cellular regulatory processes . The manufacturing features of this compound tablets, such as the high content of the pharmaceutical substance in tablets (up to 600 mg), the need to use a minimum amount of excipients (from 27 to 51%), poor flowability, and low melting point of the pharmaceutical substance, should be taken into account .

Biochemical Analysis

Biochemical Properties

Thioctic acid interacts with various enzymes and proteins within the body. It serves as a cofactor for five key enzymes: pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, the glycine cleavage system, branched-chain alpha-keto acid dehydrogenase, and the α-oxo (keto)adipate dehydrogenase . These enzymes are critical to the citric acid cycle and the regulation of glycine concentrations . This compound’s role in these biochemical reactions underscores its importance in energy metabolism.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It is known to scavenge reactive oxygen species, thereby reducing oxidative stress within cells . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant activity helps slow down cellular damage, a root cause of many diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E . This compound’s antioxidant potential and free radical scavenging activity are largely attributed to the sulfhydryl (-SH) group of molecules, which has the greatest electron donating activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, subchronic administrations of this compound have been shown to cause overall body weight loss, motorial impairment, and mass loss in some organs

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study on spontaneously hypertensive rats showed that the highest doses of all this compound compounds negatively affected motorial ability . The study also found that this compound’s LDmin (minimum lethal dose) was higher than other compounds .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a necessary cofactor for mitochondrial α-ketoacid dehydrogenases, which are essential for aerobic metabolism . This compound’s involvement in these metabolic pathways underscores its critical role in energy production and metabolism.

Subcellular Localization

Current research suggests that this compound is present in every cell inside the body , indicating a widespread subcellular distribution

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioctic acid can be synthesized through various methods. One common method involves the reaction of octanoic acid with sulfur to form the disulfide bond. Another method includes the use of alcoholized sodium in an alcohol solution, followed by heating and stirring to form high-purity this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dispersing the raw material in water, adding an alcohol solution of alcoholized sodium, and heating the mixture. The solution is then filtered, and the filtrate is treated with active carbon or macroporous adsorption resin. The final product is obtained by adjusting the pH, heating, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Thioctic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It contains two sulfur atoms connected by a disulfide bond, which can be reduced to form dihydrolipoic acid .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dihydrolipoic acid and various substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual solubility in both fat and water, making it a versatile antioxidant. Its ability to act as a cofactor for multiple enzyme complexes and its potent antioxidant properties distinguish it from other similar compounds .

Properties

IUPAC Name

5-(dithiolan-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025508
Record name (+-)-Lipoic acid
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Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Yellow powder; solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/, Soluble in methanol, ethanol, diethyl ether and chloroform
Record name alpha-Lipoic acid
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Mechanism of Action

Alpha-lipoic acid (LA) shows a protective effect on oxidative stress-induced apoptosis while it induces apoptosis in various cancer cells. Intracellular Ca(2+) plays a central role in triggering apoptotic pathways. In the present study, we aim to investigate whether LA induces apoptosis in lung cancer cells and whether Ca(2+) is involved in LA-induced apoptosis. We found that LA decreased cell viability and increased DNA fragmentation of the cells. LA activated the caspase-independent pathway, determined by upregulation of poly(ADP-ribose) polymerase (PARP) and increased the nuclear level of apoptosis-inducing factor and caspase-dependent apoptotic pathway, determined by increased levels of cytochrome c and PARP-1 cleavage product. LA-induced apoptotic alterations were inhibited in the cells treated with Ca(2+) chelator BAPTA-AM. In conclusion, LA induces apoptosis through caspase-independent and caspase-dependent pathways, which is mediated by intracellular Ca(2+)., Alpha-lipoic acid is known to increase insulin sensitivity in vivo and to stimulate glucose uptake into adipose and muscle cells in vitro. In this study, alpha-lipoic acid was demonstrated to stimulate the autophosphorylation of insulin receptor and glucose uptake into 3T3-L1 adipocytes by reducing the thiol reactivity of intracellular proteins. To elucidate mechanism of this effect, role of protein thiol groups and H(2)O(2) in insulin receptor autophosphorylation and glucose uptake was investigated in 3T3-L1 adipocytes following stimulation with alpha-lipoic acid. Alpha-lipoic acid or insulin treatment of adipocytes increased intracellular level of oxidants, decreased thiol reactivity of the insulin receptor beta-subunit, increased tyrosine phosphorylation of the insulin receptor, and enhanced glucose uptake. Alpha-lipoic acid or insulin-stimulated glucose uptake was inhibited (i) by alkylation of intracellular, but not extracellular, thiol groups downstream of insulin receptor activation, and (ii) by diphenylene iodonium at the level of the insulin receptor autophosphorylation. alpha-Lipoic acid also inhibited protein tyrosine phosphatase activity and decreased thiol reactivity of protein tyrosine phosphatase 1B. These findings indicate that oxidants produced by alpha-lipoic acid or insulin are involved in activation of insulin receptor and in inactivation of protein tyrosine phosphatases, which eventually result in elevated glucose uptake into 3T3-L1 adipocytes., Reactive oxygen (ROS) and nitrogen oxide (RNOS) species are produced as by-products of oxidative metabolism. A major function for ROS and RNOS is immunological host defense. Recent evidence indicate that ROS and RNOS may also function as signaling molecules. However, high levels of ROS and RNOS have been considered to potentially damage cellular macromolecules and have been implicated in the pathogenesis and progression of various chronic diseases. alpha-Lipoic acid and dihydrolipoic acid exhibit direct free radical scavenging properties and as a redox couple, with a low redox potential of -0.32 V, is a strong reductant. Several studies provided evidence that alpha-lipoic acid supplementation decreases oxidative stress and restores reduced levels of other antioxidants in vivo. However, there is also evidence indicating that alpha-lipoic acid and dihydrolipoic acid may exert prooxidant properties in vitro. alpha-Lipoic acid and dihydrolipoic acid were shown to promote the mitochondrial permeability transition in permeabilized hepatocytes and isolated rat liver mitochondria. Dihydrolipoic acid also stimulated superoxide anion production in rat liver mitochondria and submitochondrial particles. alpha-Lipoic acid was recently shown to stimulate glucose uptake into 3T3-L1 adipocytes by increasing intracellular oxidant levels and/or facilitating insulin receptor autophosphorylation presumably by oxidation of critical thiol groups present in the insulin receptor beta-subunit. Whether alpha-lipoic acid and/or dihydrolipoic acid-induced oxidative protein modifications contribute to their versatile effects observed in vivo warrants further investigation., This study investigated the effect of alpha-lipoic acid (ALA) in concentration range 0.7-5.0 mM on the intracellular level of reduced glutathione, the cell cycle phase distribution, the structure of microfilaments and microtubules of normal (3T3) and transformed (3T3-SV40) fibroblasts. We obtained that ALA increased the glutathione content in transformed cells, but did not change its level in normal cells, induced cell cycle arrest of 3T3 cells (but not 3T3-SV40 cells), and disrupted actin microfilaments in cells of both lines. The effect of ALA was compared with N-acetylcysteine (NAC) action. The whole complex of findings allows us to affirm that each of these antioxidants acts on its own target molecules in normal and transformed cells and activates different signal and metabolic pathways in these cells. But at the same time the intermediate steps of ALA and NAC action can be common (alteration of the intracellular level of glutathione, reorganization of actin cytoskeleton, etc.)., For more Mechanism of Action (Complete) data for alpha-Lipoic acid (7 total), please visit the HSDB record page.
Record name alpha-Lipoic acid
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Color/Form

Forms yellowish flakes

CAS No.

1077-28-7, 62-46-4
Record name (±)-Lipoic acid
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Record name Thioctic acid [INN:BAN:JAN]
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Record name thioctic acid
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Record name dl-Thioctic acid
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Record name 5-(dithiolan-3-yl)valeric acid
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Record name ALPHA LIPOIC ACID
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Record name alpha-Lipoic acid
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Melting Point

47.5-48 °C
Record name alpha-Lipoic acid
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Synthesis routes and methods I

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
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1.54 g
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90 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
Quantity
4.3 mL
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604 mg
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15 mL
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390 mg
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500 mg
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioctic acid
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Thioctic acid
Reactant of Route 3
Thioctic acid
Reactant of Route 4
Thioctic acid
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does thioctic acid exert its antioxidant effects?

A1: this compound exists in both oxidized (this compound) and reduced (dihydrolipoic acid) forms, both exhibiting antioxidant activity. [] It neutralizes free radicals in both fatty and watery cellular environments, enhancing the activity of other antioxidants like ascorbate and α-tocopherol by regenerating them from their radical forms. []

Q2: What is the role of this compound in glucose metabolism?

A2: this compound improves insulin-responsive glucose utilization. [] Studies show it stimulates glucose uptake in muscle cells and adipocytes, comparable to insulin. This effect involves the activation of phosphatidylinositol 3-kinase and leads to the redistribution of GLUT1 and GLUT4 glucose transporters. []

Q3: What is the molecular structure of this compound?

A3: this compound (1,2-dithiolane-3-pentanoic acid) has a chiral center and exists as two enantiomers: (+)-thioctic acid (R-enantiomer) and (−)-thioctic acid (S-enantiomer). The naturally occurring form is the (+)-enantiomer. [, ]

Q4: Are there differences in the biological activity of this compound enantiomers?

A4: Research suggests that the (+)-enantiomer of this compound exhibits more pronounced biological activity compared to the (−)-enantiomer and racemic mixture in several contexts, including pain relief, neuroprotection, and antioxidant effects. [, , , , ]

Q5: What challenges are associated with the formulation of this compound into solid dosage forms?

A5: this compound presents challenges in tabletting due to its poor flowability, low melting point, and potential for sintering during drying. [] Adhesion to pressing tools can also lead to uneven tablet surfaces. []

Q6: How can the stability and bioavailability of this compound be improved in pharmaceutical formulations?

A6: Strategies include using specific granulometric compositions of this compound, incorporating basic excipients, and utilizing glidants to improve flowability. [] Solid dispersions using carriers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) have shown enhanced dissolution rates, potentially leading to improved bioavailability. [] Liposomal encapsulation also shows promise for enhancing chemical stability and targeted delivery. []

Q7: How does the dissolution rate of this compound vary among different formulations?

A7: Dissolution studies of multisource this compound tablets revealed significant differences in the rate and degree of active ingredient release. [] These variations highlight the importance of formulation and manufacturing processes in achieving desired dissolution profiles. []

Q8: What in vitro models are used to study the effects of this compound?

A8: Researchers utilize various cell lines, including rat pheochromocytoma PC12 cells, to investigate the antioxidant activity of this compound against hydrogen peroxide-induced apoptosis and oxidative stress. []

Q9: What animal models are used to study the effects of this compound?

A9: Spontaneously hypertensive rats (SHR) serve as an established model for studying hypertension and oxidative stress-related organ damage. [, , , , ] Researchers also employ models like sciatic nerve ligation in rats to investigate the neuroprotective potential of this compound in peripheral neuropathies. [, ]

Q10: What clinical evidence supports the use of this compound in diabetic neuropathy?

A10: Clinical trials have demonstrated the efficacy of this compound in improving symptoms of diabetic peripheral neuropathy. [, , ] Studies suggest that this compound can improve nerve conduction velocity, reduce neuropathic pain, and enhance quality of life in patients with diabetic neuropathy. [, ]

Q11: What is known about the toxicity profile of this compound enantiomers?

A11: Preclinical studies in rats indicate potential toxicity differences between this compound enantiomers. [] Subchronic administration of the (−)-enantiomer led to more pronounced organ toxicity signs and enhanced caspase-3 activity in certain organs compared to the (+)-enantiomer and racemate. []

Q12: Are there reported cases of this compound-induced liver toxicity?

A12: Although considered a potential hepatoprotectant, a case report documented acute cholestatic hepatitis potentially linked to this compound use. [] While rare, this case highlights the importance of monitoring liver function in patients using this compound. []

Q13: What are the prospects for targeted delivery of this compound?

A13: Liposomal encapsulation of this compound conjugates shows promise for targeted delivery to specific sites, potentially improving therapeutic efficacy and minimizing off-target effects. []

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